1-(Difluoromethoxy)-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

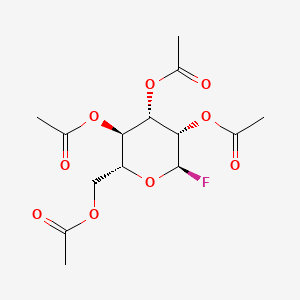

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure of similar compounds, such as enflurane (2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane), has been studied using gas electron diffraction and quantum chemical methods .Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis : Fluorobenzenes, including compounds like 1-(Difluoromethoxy)-3-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to act as non-coordinating solvents or easily displaced ligands. This property is significant in creating well-defined complexes and facilitating C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis : The study of C−H···F interactions in crystalline fluorobenzenes, including similar compounds, reveals insights into the weak acceptor capabilities of the C−F group. Such analysis is crucial for understanding the structure-determining intermolecular interactions in these compounds (Thalladi et al., 1998).

Synthesis of Difluoromethoxy and Difluorothiomethoxy Derivatives : Fluoroform, CHF3, can be used as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, respectively. This process, which involves moderate temperatures and atmospheric pressure, yields moderate to good yields of the respective products (Thomoson & Dolbier, 2013).

Biodegradation of Difluorobenzenes : Research into the biodegradation of difluorobenzenes, including compounds related to 1-(Difluoromethoxy)-3-fluorobenzene, sheds light on their potential breakdown in environmental contexts. A study on the strain Labrys portucalensis demonstrated its capability to degrade certain difluorobenzenes, offering insights into bioremediation strategies (Moreira et al., 2009).

Nucleophilic Substitution Reactions : Difluoroaromatic compounds with heterocyclic central groups, potentially including 1-(Difluoromethoxy)-3-fluorobenzene derivatives, exhibit interesting reactivity in nucleophilic substitution reactions. Such compounds can provide valuable insights into the effects of fluorine substitution on aromatic reactivity (Keshtov et al., 2003).

Fluorination of Aromatic Compounds : The electrochemical fluorination process is significant for the synthesis of various fluorinated benzene derivatives. This technique highlights the versatility and efficacy of electrochemical methods in the selective fluorination of aromatic compounds, including those similar to 1-(Difluoromethoxy)-3-fluorobenzene (Momota et al., 1993).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard information for 1-(Difluoromethoxy)-3-fluorobenzene is not available, similar compounds are typically handled with appropriate safety precautions to prevent exposure and environmental release .

Propriétés

IUPAC Name |

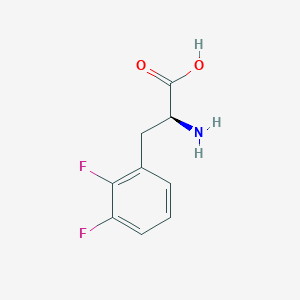

1-(difluoromethoxy)-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWMIFLESYALQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-3-fluorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

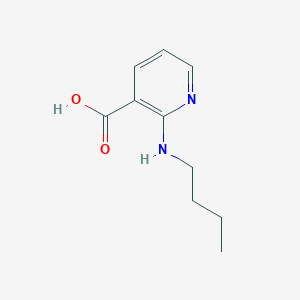

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

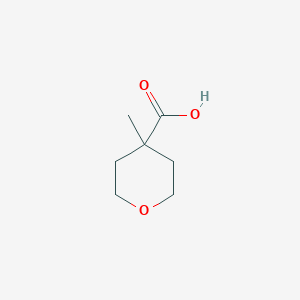

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)